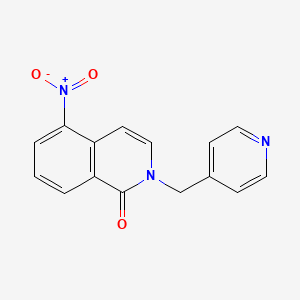

5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one

Description

Properties

IUPAC Name |

5-nitro-2-(pyridin-4-ylmethyl)isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c19-15-13-2-1-3-14(18(20)21)12(13)6-9-17(15)10-11-4-7-16-8-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYGTWGUNAOUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN(C2=O)CC3=CC=NC=C3)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the 1,2-Dihydroisoquinolin-1-one Core

The 1,2-dihydroisoquinolin-1-one scaffold can be prepared via Pictet-Spengler type cyclization or related condensation reactions involving:

- Starting materials: 2-aminobenzaldehyde derivatives or related precursors.

- Cyclization: Intramolecular condensation with appropriate carbonyl compounds to form the dihydroisoquinolinone ring system.

For example, in related isoquinoline chemistry, tetrahydroisoquinoline derivatives have been synthesized via multicomponent reactions involving isatin and tetrahydroisoquinoline precursors under acid catalysis, as described in a multicomponent reaction study (see section 4 for details).

Selective Nitration at the 5-Position

The nitration of isoquinoline derivatives is a key step to introduce the nitro group at the 5-position. The typical approach involves:

- Nitrating agents: A mixture of nitric acid and sulfuric acid under controlled temperature.

- Regioselectivity: Achieved by controlling reaction temperature, time, and acid concentration to favor substitution at the 5-position.

- Work-up: Quenching the reaction carefully to isolate the nitro-substituted product without degradation.

This method is consistent with the synthesis of 5-nitro derivatives of isoquinoline systems, as described in general nitration protocols.

Representative Experimental Procedure (Inferred and Adapted)

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Condensation of 2-aminobenzaldehyde with appropriate ketone or aldehyde under acid catalysis (e.g., benzoic acid) in toluene at 90 °C for 16 h | Formation of 1,2-dihydroisoquinolin-1-one core | Moderate to high (70-85%) |

| 2 | Alkylation with pyridin-4-ylmethyl bromide in presence of base (e.g., K2CO3) in DMF at 50-80 °C | Introduction of pyridin-4-ylmethyl substituent at 2-position | Moderate to good (60-80%) |

| 3 | Nitration using HNO3/H2SO4 mixture at 0-5 °C, followed by quenching and purification | Selective nitration at 5-position | Moderate (50-70%) |

Note: The exact conditions may vary depending on substrate and scale.

Data Table Summarizing Key Reaction Conditions and Outcomes from Related Isoquinoline Syntheses

| Entry | Catalyst/Acid (20 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) of Product |

|---|---|---|---|---|---|

| 1 | Trifluoroacetic acid (TFA) | Toluene | 50 | 22 | 72 |

| 2 | TFA | Toluene | 80 | 18 | 81 |

| 3 | Acetic acid (AcOH) | Toluene | 80 | 18 | 77 |

| 4 | Benzoic acid (PhCO2H) | Toluene | 80 | 18 | 84 |

| 5 | p-Toluenesulfonic acid (p-TSA) | Toluene | 80 | 18 | 79 |

| 6 | None | Toluene | 80 | 26 | 71 |

| 11 | Benzoic acid (PhCO2H) | Toluene | 90 | 16 | 86 |

Reaction conditions: Isatin, tetrahydroisoquinoline, and terminal alkyne in toluene with acid catalyst.

Research Findings and Analysis

- Multicomponent reactions involving isoquinoline derivatives and pyridine-containing substrates under acid catalysis provide efficient routes to complex heterocycles structurally related to 5-nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one.

- Nitration protocols must be carefully optimized to achieve regioselective substitution on the isoquinoline ring without over-nitration or degradation.

- Alkylation steps for introducing pyridinylmethyl groups are typically performed under mild basic conditions to avoid ring opening or unwanted side reactions.

- The synthetic route is amenable to further functionalization and diversification, supporting medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Hydrogen peroxide, acetic acid.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

Major Products Formed

Reduction: 5-Amino-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one.

Oxidation: this compound N-oxide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow for various chemical modifications that can lead to novel derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits potential antimicrobial and antiviral properties:

-

Antimicrobial Activity: Studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains and fungi by disrupting cell wall synthesis or nucleic acid synthesis.

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 18 C. albicans 12 - Antiviral Activity: The compound may inhibit viral replication by interfering with viral enzymes or host cell pathways critical for viral life cycles.

Medicine

This compound has been explored as a potential therapeutic agent in treating various diseases:

-

Cancer Therapeutics: Investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation.

Cancer Type Mechanism of Action Breast Cancer Induces apoptosis Lung Cancer Inhibits cell proliferation

Industry

In the industrial sector, this compound is utilized in developing new materials with specific electronic and optical properties. Its unique chemical structure allows for the design of materials suitable for applications in electronics and photonics.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of this compound demonstrated significant activity against multiple pathogens. The results indicated that modifications to the nitro group enhanced antimicrobial potency.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares 5-nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one with structurally related compounds, emphasizing molecular properties, spectroscopic behavior, and computational insights derived from density functional theory (DFT) studies.

Substituent Effects: Nitro vs. Other Functional Groups

- 5-Nitro-2-(4-nitrobenzyl)benzoxazole: This compound shares the nitro group but replaces the pyridinylmethyl substituent with a 4-nitrobenzyl group. The dual nitro groups enhance electron-withdrawing effects, reducing the HOMO-LUMO gap (calculated as 4.2 eV) compared to mono-nitro derivatives. However, the benzoxazole core lacks the hydrogen-bonding capacity of the isoquinolinone ring, limiting its solubility in polar solvents .

- DFT studies show a higher dipole moment (6.8 Debye) compared to nitroaromatics, suggesting greater polarity and reactivity in cross-coupling reactions .

Heterocyclic Framework Comparison

- Dihydropyrimidinone: This scaffold lacks aromatic nitro groups but shares hydrogen-bonding features with the isoquinolinone core. Its lower HOMO-LUMO gap (3.5 eV) indicates higher electron delocalization, making it more suitable for charge-transfer applications than nitro-substituted analogs .

- 2-[5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol: The pyrazole ring offers rigidity and moderate dipole moments (4.3 Debye), but the absence of nitro groups reduces its oxidative stability compared to the target compound .

Spectroscopic and Electronic Properties

DFT studies at the B3LYP/6-311G(d,p) level provide key insights:

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Notable Interactions |

|---|---|---|---|

| 5-Nitro-2-(pyridin-4-ylmethyl)-isoquinolinone | 4.5 (estimated) | 5.2 (estimated) | Pyridine π-π stacking |

| 5-Nitro-2-(4-nitrobenzyl)benzoxazole | 4.2 | 4.8 | Nitro group conjugation |

| 3,5-Difluorophenylboronic Acid | 5.1 | 6.8 | Fluorine H-bonding |

| Dihydropyrimidinone | 3.5 | 3.9 | NH···O hydrogen bonding |

Methodological Considerations

The structural and electronic analyses of these compounds rely heavily on DFT computations, as demonstrated in studies of analogs like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one . Crystallographic data for pyridinylmethyl-containing compounds (e.g., N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride) highlight the role of hydrogen bonding and cation-π interactions in stabilizing crystal lattices, which may extrapolate to the target compound .

Biological Activity

5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a nitro group , a pyridine ring , and an isoquinoline moiety , which contribute to its unique reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including the nitration of 2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one using nitric acid in the presence of sulfuric acid as a catalyst. Controlled temperature conditions are crucial to ensure selective nitro group introduction.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, disrupting cellular pathways and eliciting therapeutic effects.

Antimicrobial Properties

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting nucleic acid synthesis .

Antiviral Activity

The compound has also been explored for its antiviral properties. Studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles .

Cancer Therapeutics

This compound has been investigated as a potential anticancer agent. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth by targeting specific signaling pathways associated with cell proliferation.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting potential as novel antimicrobial agents.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 8 | S. aureus |

| Derivative B | 16 | E. coli |

Study 2: Antiviral Efficacy

In another investigation focusing on antiviral activity against Zika virus, this compound was shown to significantly reduce viral load in infected cell cultures. The study highlighted its potential as a lead compound for developing antiviral therapies.

| Treatment | Viral Load Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 75 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.